molecular formula C18H20O5 B15127284 (8,8-Dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) 2-methylpropanoate

(8,8-Dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) 2-methylpropanoate

Cat. No.: B15127284
M. Wt: 316.3 g/mol
InChI Key: PKHNHXIOSSYBJU-UHFFFAOYSA-N
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Description

(8,8-Dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) 2-methylpropanoate is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by its unique structure, which includes a pyranochromen core fused with a propanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8,8-Dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) 2-methylpropanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen core, followed by the introduction of the pyrano ring and the ester group. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can further optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(8,8-Dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) 2-methylpropanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, typically under the influence of catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (8,8-Dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) 2-methylpropanoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study various biochemical processes. Its ability to interact with biological molecules makes it a valuable tool for investigating enzyme mechanisms, protein-ligand interactions, and cellular signaling pathways.

Medicine

In medicine, this compound has potential therapeutic applications. Its unique structure and functional groups may allow it to act as a drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in the development of new industrial processes and products.

Mechanism of Action

The mechanism of action of (8,8-Dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) 2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and triggering downstream effects. For example, it may inhibit enzyme activity by binding to the active site or alter cellular signaling by interacting with receptors on the cell surface. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    Chromen Derivatives: Compounds with similar chromen cores, such as coumarins and flavonoids, share structural similarities with (8,8-Dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) 2-methylpropanoate.

    Pyranochromen Compounds: Other pyranochromen derivatives, such as pyrano[3,2-c]chromen-4-ones, exhibit similar reactivity and applications.

    Ester Derivatives: Compounds with ester functional groups, such as methyl propanoate and ethyl acetate, share similar chemical properties and reactivity.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features. The presence of both the pyranochromen core and the ester group provides a distinct reactivity profile and potential for diverse applications. This compound’s ability to undergo various chemical reactions and interact with biological molecules makes it a valuable tool in scientific research and industrial applications.

Properties

Molecular Formula

C18H20O5

Molecular Weight

316.3 g/mol

IUPAC Name

(8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) 2-methylpropanoate

InChI

InChI=1S/C18H20O5/c1-10(2)17(20)21-14-9-12-13(23-18(14,3)4)7-5-11-6-8-15(19)22-16(11)12/h5-8,10,14H,9H2,1-4H3

InChI Key

PKHNHXIOSSYBJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC1CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C

Origin of Product

United States

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